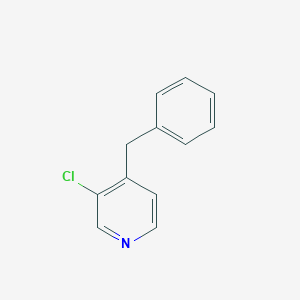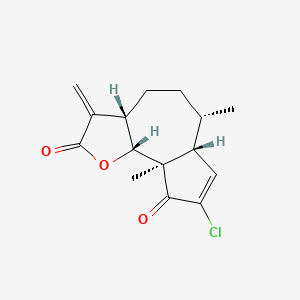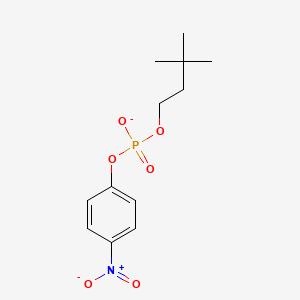![molecular formula C22H26 B14287477 1-Pentyl-4-[(4-propylphenyl)ethynyl]benzene CAS No. 116903-45-8](/img/structure/B14287477.png)
1-Pentyl-4-[(4-propylphenyl)ethynyl]benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Pentyl-4-[(4-propylphenyl)ethynyl]benzene is an organic compound characterized by its unique structure, which includes a benzene ring substituted with a pentyl group and a propylphenyl ethynyl group
Vorbereitungsmethoden
The synthesis of 1-Pentyl-4-[(4-propylphenyl)ethynyl]benzene typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-propylphenylacetylene and 1-bromo-4-pentylbenzene.
Reaction Conditions: The reaction is carried out under specific conditions, often involving a palladium-catalyzed cross-coupling reaction known as the Sonogashira coupling. This reaction requires a palladium catalyst, a copper co-catalyst, and a base such as triethylamine.
Industrial Production: On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and reaction time to achieve the desired product efficiently.
Analyse Chemischer Reaktionen
1-Pentyl-4-[(4-propylphenyl)ethynyl]benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the ethynyl group to form an ethyl group.
Substitution: The benzene ring in the compound can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, using reagents like nitric acid, sulfuric acid, and halogens, respectively.
Wissenschaftliche Forschungsanwendungen
1-Pentyl-4-[(4-propylphenyl)ethynyl]benzene has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.
Biology: In biological research, it may be used as a probe to study the interactions of aromatic compounds with biological macromolecules.
Medicine: The compound’s structural features make it a candidate for drug development, particularly in designing molecules with specific biological activities.
Industry: In the industrial sector, it can be used in the production of advanced materials, such as polymers and liquid crystals, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 1-Pentyl-4-[(4-propylphenyl)ethynyl]benzene involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, influencing their activity and leading to various biological effects.
Pathways Involved: The interaction with molecular targets can trigger signaling pathways, resulting in changes in cellular processes such as gene expression, metabolism, and cell proliferation.
Vergleich Mit ähnlichen Verbindungen
1-Pentyl-4-[(4-propylphenyl)ethynyl]benzene can be compared with similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as 1-Methyl-4-[(4-propylphenyl)ethynyl]benzene and 1-Ethynyl-4-pentylbenzene share structural similarities but differ in their substituents and chemical properties.
Eigenschaften
CAS-Nummer |
116903-45-8 |
|---|---|
Molekularformel |
C22H26 |
Molekulargewicht |
290.4 g/mol |
IUPAC-Name |
1-pentyl-4-[2-(4-propylphenyl)ethynyl]benzene |
InChI |
InChI=1S/C22H26/c1-3-5-6-8-20-11-15-22(16-12-20)18-17-21-13-9-19(7-4-2)10-14-21/h9-16H,3-8H2,1-2H3 |
InChI-Schlüssel |
PQNVCWDQMMEKNA-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC1=CC=C(C=C1)C#CC2=CC=C(C=C2)CCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Benzeneacetic acid, 2-[(phenylamino)carbonyl]-](/img/structure/B14287398.png)
![N-(Benzyloxy)-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B14287409.png)
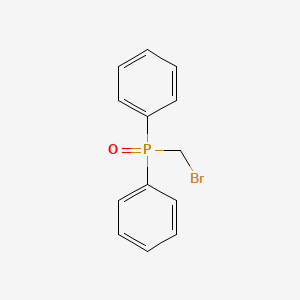
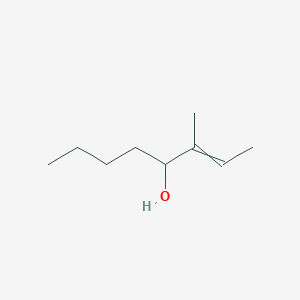
![4-Hydroxybutyl [3-(isocyanatomethyl)phenyl]carbamate](/img/structure/B14287437.png)
![4-[2-(4-Methoxyphenyl)ethyl]-4'-pentyl-1,1'-biphenyl](/img/structure/B14287439.png)
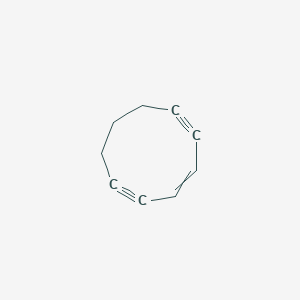
![1-(4-Methylphenyl)-2,8-dioxa-5-aza-1-silabicyclo[3.3.3]undecane](/img/structure/B14287452.png)
![2,2'-(Ethene-1,2-diyl)bis[5-(benzylamino)benzene-1-sulfonic acid]](/img/structure/B14287453.png)
![2H-Pyran, tetrahydro-2-[2,2,2-trifluoro-1-(trifluoromethyl)ethoxy]-](/img/structure/B14287455.png)
